molecular formula C13H28Cl2N2 B1455654 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220020-83-6

4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1455654
CAS No.: 1220020-83-6
M. Wt: 283.3 g/mol
InChI Key: OZSQSDXKTMGBMB-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a piperidine-based chemical compound supplied as a solid for research applications. Piperidine derivatives are of significant interest in medicinal chemistry and pharmaceutical development, serving as crucial synthetic building blocks for a wide range of bioactive molecules . These compounds are frequently investigated as potential therapeutic agents, with research applications spanning central nervous system (CNS) disorders and other disease areas . The piperidine scaffold is a fundamental structure found in numerous classes of pharmaceuticals and natural alkaloids, valued for its versatility in drug design . This dihydrochloride salt form typically offers enhanced solubility and stability for experimental use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product analysis certificate for specific quality control data and to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-4-8-15(9-5-12)10-6-13-3-2-7-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSQSDXKTMGBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and various applications of this compound based on current research findings.

The compound exhibits a variety of biochemical properties that make it a valuable reactant in pharmaceutical synthesis. It is particularly noted for its interactions with enzymes and proteins, which can modulate cellular functions. For example, it interacts with piperidinecarboxylic acids, influencing metabolic pathways and cellular signaling.

Cellular Effects

Cell Signaling and Gene Expression : this compound has been shown to affect cell signaling pathways significantly. It alters gene expression profiles and impacts cellular metabolism. Studies indicate that it may enhance cytotoxicity in certain cell types by binding to specific receptors.

Dosage-Dependent Effects : The biological activity of this compound varies with dosage in animal models. Lower doses may promote beneficial effects such as improved cellular function, while higher doses can lead to cytotoxicity and disruption of normal processes.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through binding interactions with various biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and downstream signaling pathways. The structure of this compound facilitates these interactions, making it a potent modulator of biological activity .

Case Studies

  • Antitubercular Activity : A study involving high-throughput screening against Mycobacterium tuberculosis identified this compound as part of a series with promising anti-tubercular activity. The structure-activity relationship (SAR) studies revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .
  • Neurotransmitter Systems : Research has highlighted the compound's role in studying neurotransmitter systems, particularly its potential use in developing treatments for neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for further pharmacological exploration .

Applications

Field Application
ChemistryBuilding block for synthesizing complex organic molecules
BiologyInvestigating neurotransmitter systems and receptor binding
MedicinePotential development of pharmaceuticals targeting neurological disorders
IndustryProduction of agrochemicals and other industrial chemicals

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily due to its structural similarity to piperidine derivatives, which are known for their roles in neurotransmission and receptor modulation. Key properties include:

  • Inhibition of Choline Transport : Research indicates that derivatives of 4-methylpiperidine, such as A-4 and A-5, inhibit sodium-dependent high-affinity choline uptake systems in neuroblastoma cells. This competitive inhibition suggests potential applications in modulating cholinergic signaling pathways, which are crucial for cognitive functions and memory .
  • Neuroprotective Effects : The compound's ability to influence neurotransmitter dynamics positions it as a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • Alzheimer’s Disease Treatment : A study demonstrated that compounds similar to 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride could enhance cholinergic transmission, leading to improved cognitive function in animal models of Alzheimer’s disease .
  • Antitumor Activity : Research has indicated that piperidine derivatives can act as inhibitors of protein kinase B (Akt), a critical pathway in cancer cell survival. This suggests that this compound may possess antitumor properties worth exploring further .

Comparison with Similar Compounds

Research Findings and Gaps

  • Target Compound: No peer-reviewed studies directly address its pharmacological profile.
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Primarily used as a synthetic intermediate; its SDS highlights acute toxicity but omits detailed physicochemical data (e.g., solubility, vapor pressure) .
  • Anileridine Dihydrochloride : Well-documented as an analgesic, but newer analogs have superseded it due to addiction risks .

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride generally involves:

Preparation of (R)-3-Aminopiperidine Dihydrochloride as a Key Intermediate

A crucial intermediate in the synthesis is (R)-3-aminopiperidine dihydrochloride, which can be prepared via reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. The process involves:

  • Step 1: Synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride by esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at low temperatures (0–15 °C), followed by heating at 45–65 °C.

  • Step 2: Conversion of the ester to (R)-3-aminopiperidin-2-one hydrochloride by cyclization with sodium methoxide in methanol at sub-zero temperatures (-10 to -5 °C), followed by acidification with hydrochloric acid.

  • Step 3: Reduction of (R)-3-aminopiperidin-2-one hydrochloride with LiAlH4 in THF at 35 °C, then heating at 58–60 °C to yield (R)-3-aminopiperidine dihydrochloride, which is isolated by filtration.

This method is scalable, with reported batch sizes of several kilograms, and uses methanol and tetrahydrofuran as solvents under controlled temperature conditions to optimize yield and purity.

Coupling and Functionalization to Form 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine

While direct literature on the exact coupling for 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine is limited, analogous procedures involve:

  • Protection of amino groups using Boc (tert-butoxycarbonyl) groups to prevent side reactions during alkylation.

  • Alkylation of piperidine nitrogen with appropriate haloalkyl derivatives to introduce the ethyl linker connecting two piperidine rings.

  • Methylation of the piperidine ring at the 4-position can be achieved by selective methylation reactions, often using methyl Grignard reagents or methylation under controlled conditions.

An example related to piperidine derivatives is the preparation of 2-(4-piperidinyl)-2-propanol hydrochloride, which involves:

  • Boc protection of 4-piperidinecarboxylate with Boc anhydride under basic conditions (triethylamine) in tetrahydrofuran at 30–50 °C.

  • Alkylation of the ester group with methyl Grignard reagent (methyl magnesium chloride or bromide) to introduce the 2-propanol structure.

  • Acidolysis with hydrochloric acid to remove the Boc group and yield the hydrochloride salt.

This method features mild reaction conditions, high yields (above 90%), and good purity, which can be adapted for the synthesis of related piperidine derivatives.

Formation of Dihydrochloride Salt

The final step typically involves:

This salt formation enhances compound stability, water solubility, and facilitates handling and purification.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Yield/Notes
1 Esterification Acetyl chloride + (R)-2,5-diaminopentanoic acid hydrochloride 0–15 (addition), 45–65 (heating) Methanol High yield; ester intermediate
2 Cyclization Sodium methoxide + ester intermediate + HCl -10 to -5 (base addition), 5–15 (acidification) Methanol, methyl tert-butyl ether High purity; (R)-3-aminopiperidin-2-one hydrochloride
3 Reduction LiAlH4 in THF 35 (addition), 58–60 (heating) Tetrahydrofuran Scalable; (R)-3-aminopiperidine dihydrochloride
4 Boc Protection Boc anhydride + triethylamine 30–50 Tetrahydrofuran >90% yield; amino protection
5 Alkylation (Methylation) Methyl Grignard reagent (2–3 eq.) Ambient to 40 Tetrahydrofuran >90% yield; introduces methyl group
6 Acidolysis (Deprotection) Concentrated HCl Ambient Methanol Removes Boc; forms hydrochloride salt
7 Salt Formation Concentrated HCl Ambient - Dihydrochloride salt isolated by filtration

Research Findings and Considerations

  • The use of lithium aluminum hydride for reduction is effective but requires careful temperature control and inert atmosphere due to its reactivity.

  • Boc protection is critical to prevent undesired side reactions during alkylation and methylation steps.

  • The methyl Grignard reagent must be used in slight excess to ensure complete methylation without over-alkylation.

  • The dihydrochloride salt formation improves compound handling and may affect bioavailability in pharmaceutical contexts.

  • Solvent choice (methanol, tetrahydrofuran) and temperature control are pivotal for optimizing reaction yields and product purity.

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride, and how do they address structural ambiguity in related piperidine derivatives?

  • Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for resolving structural isomers and impurities. For example, impurity profiling using HPLC (e.g., separation of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride derivatives ) can identify byproducts in synthesis. NMR (1H/13C) and mass spectrometry (MS) are essential for confirming the piperidine backbone and substituent positions. Cross-referencing with databases like PubChem (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) ensures structural validation.

Q. How can researchers optimize synthesis routes for this compound to improve yield while minimizing hazardous intermediates?

  • Methodology : Utilize stepwise alkylation and quaternization strategies under controlled pH and temperature. For example, details a synthesis protocol for a similar piperidine derivative using dichloromethane and sodium hydroxide, emphasizing safety measures (P301-P390 codes for handling spills and toxicity ). Reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of 3-piperidinyl ethyl precursors can reduce side reactions. Computational tools like reaction path search methods (e.g., ICReDD’s quantum chemical calculations ) may predict optimal conditions.

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated in pharmacological studies?

  • Methodology : Stability studies should assess degradation products using accelerated aging tests (40°C/75% RH) and pH-dependent hydrolysis. For instance, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride exhibits sensitivity to oxidation, requiring inert atmospheres (N₂) during storage . Buffered solutions (pH 4–7) and lyophilization are recommended for long-term stability.

Advanced Research Questions

Q. How do computational modeling tools enhance the understanding of this compound’s receptor interactions, particularly in opioid or neurological pathways?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to receptors like μ-opioid or sigma-1. For example, meperidine hydrochloride (a structurally related opioid) shows affinity for opioid receptors, which can be benchmarked . Density functional theory (DFT) calculations further elucidate electronic properties influencing receptor interactions.

Q. What strategies resolve contradictions in pharmacological data, such as conflicting efficacy reports in preclinical models?

  • Methodology : Conduct meta-analyses of dose-response curves across studies, controlling for variables like enantiomeric purity (e.g., trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride exists as stereoisomers with differing bioactivity ). Validate findings using orthogonal assays (e.g., calcium flux for receptor activation vs. radioligand binding).

Q. How can researchers design experiments to evaluate the compound’s selectivity across related enzymes or receptors?

  • Methodology : Use panel-based screening (e.g., Eurofins CEREP panels) against 50+ targets. For example, 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride was tested for off-target effects via kinase profiling . Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline vs. its methylpiperazine variant ) identify critical functional groups for selectivity.

Q. What advanced separation techniques are recommended for isolating diastereomers or enantiomers of this compound?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) can resolve stereoisomers. For example, the separation of 13-[2-[4-[(E/Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl] isomers required gradient elution with heptane/ethanol .

Methodological Considerations

Q. What safety protocols are critical during in vivo studies involving this compound?

  • Protocols : Adhere to GHS guidelines for acute toxicity (e.g., H300-H313 codes for ingestion/skin contact risks ). Use fume hoods for weighing (P233-P280 controls ) and personal protective equipment (PPE) compliant with OSHA standards. Reference safety data sheets for piperidine derivatives, such as 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Q. How do environmental factors (e.g., solvent polarity, ionic strength) influence reaction pathways during synthesis?

  • Experimental Design : Solvent screening (DMF vs. THF) and ionic strength adjustments (via NaCl) can modulate nucleophilic substitution rates. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride synthesis required alkaline conditions to deprotonate intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

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